![molecular formula C15H14BrNO3 B5811881 2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide CAS No. 693812-22-5](/img/structure/B5811881.png)
2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide is a synthetic compound that belongs to the family of acetamide derivatives. It is commonly known as BPHA and is widely used in scientific research for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of BPHA is not fully understood. However, it has been proposed that BPHA exerts its pharmacological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
BPHA has been found to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines. BPHA has also been found to modulate the expression of certain genes involved in cell growth and differentiation. Its effects on the immune system and other physiological processes are currently being studied.
Advantages and Limitations for Lab Experiments
BPHA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Its pharmacological properties make it a useful tool for studying various diseases and signaling pathways. However, BPHA also has some limitations. Its solubility in water is limited, which can affect its bioavailability and potency. Its effects on different cell types and tissues may vary, which can complicate its use in experiments.
Future Directions
There are several future directions for the study of BPHA. One area of research is the development of BPHA-based drugs for the treatment of various diseases. The identification of its specific targets and mechanisms of action can aid in the design of more effective drugs. Another area of research is the exploration of its effects on different cell types and tissues. The development of new synthesis methods and purification techniques can also improve the efficiency and yield of BPHA production. Overall, the study of BPHA holds great promise for the development of new drugs and therapies for various diseases.
Synthesis Methods
BPHA can be synthesized by the reaction of 2-bromo-4-(hydroxymethyl)phenol with N-phenylacetamide in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity and yield of the product can be improved by using appropriate purification techniques.
Scientific Research Applications
BPHA has been extensively studied for its pharmacological properties, which make it a potential candidate for the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. BPHA has also been found to inhibit the growth of certain bacteria and fungi. Its potential use in drug development has been widely explored in scientific research.
properties
IUPAC Name |
2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-13-8-11(9-18)6-7-14(13)20-10-15(19)17-12-4-2-1-3-5-12/h1-8,18H,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNPFNRJJILLKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358416 |
Source
|
Record name | ZINC00470609 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide | |
CAS RN |
693812-22-5 |
Source
|
Record name | ZINC00470609 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.